(E)-1-(4-acetylpiperazin-1-yl)-3-(4-chloro-3-nitrophenyl)prop-2-en-1-one

Carboxylesterase inhibition CES1 selectivity Prodrug metabolism

(E)-1-(4-Acetylpiperazin-1-yl)-3-(4-chloro-3-nitrophenyl)prop-2-en-1-one (CAS 301179-69-1, molecular formula C₁₅H₁₆ClN₃O₄, MW 337.76) is a synthetic acryloylpiperazine chalcone derivative bearing a 4-chloro-3-nitrophenyl substituent on the propenone framework. ChEMBL curates this compound under multiple identifiers—CHEMBL467450 and CHEMBL272708—reflecting its distinct interaction profiles with carboxylesterase (CES) and nitric oxide synthase (NOS) family enzymes, respectively.

Molecular Formula C15H16ClN3O4
Molecular Weight 337.76 g/mol
Cat. No. B11828538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(4-acetylpiperazin-1-yl)-3-(4-chloro-3-nitrophenyl)prop-2-en-1-one
Molecular FormulaC15H16ClN3O4
Molecular Weight337.76 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C15H16ClN3O4/c1-11(20)17-6-8-18(9-7-17)15(21)5-3-12-2-4-13(16)14(10-12)19(22)23/h2-5,10H,6-9H2,1H3/b5-3+
InChIKeyKWNBQRNXNUOTEZ-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-1-(4-Acetylpiperazin-1-yl)-3-(4-chloro-3-nitrophenyl)prop-2-en-1-one (CAS 301179-69-1): A Multi-Target Acryloylpiperazine Chalcone for Specialized Inhibitor Screening and Pharmacological Profiling


(E)-1-(4-Acetylpiperazin-1-yl)-3-(4-chloro-3-nitrophenyl)prop-2-en-1-one (CAS 301179-69-1, molecular formula C₁₅H₁₆ClN₃O₄, MW 337.76) is a synthetic acryloylpiperazine chalcone derivative bearing a 4-chloro-3-nitrophenyl substituent on the propenone framework [1]. ChEMBL curates this compound under multiple identifiers—CHEMBL467450 and CHEMBL272708—reflecting its distinct interaction profiles with carboxylesterase (CES) and nitric oxide synthase (NOS) family enzymes, respectively [2][3]. Preliminary pharmacological screening further identifies it as a candidate CCR5 antagonist with potential relevance to HIV and inflammatory disease research [4]. The compound is commercially available at >98% purity from multiple vendors, making it a tractable starting point for structure–activity relationship (SAR) exploration and biochemical probe development .

Why In-Class Acryloylpiperazine Analogs Cannot Substitute for (E)-1-(4-Acetylpiperazin-1-yl)-3-(4-chloro-3-nitrophenyl)prop-2-en-1-one: Structural Determinants of Target Engagement


The acryloylpiperazine chalcone scaffold is shared by numerous research compounds, yet subtle substitution patterns on the aryl ring dictate profoundly divergent target selectivity. The closest structural analog, A-286982 (CAS 280749-17-9), retains the 1-(4-acetylpiperazin-1-yl)prop-2-en-1-one core but replaces the 4-chloro-3-nitrophenyl group with a 4-(2-isopropylphenylthio)-3-nitrophenyl moiety; this single modification redirects biological activity entirely toward LFA-1/ICAM-1 inhibition (IC₅₀ = 44 nM) with no reported CES or eNOS activity [1]. Conversely, removal of the 4-chloro-3-nitro substitution pattern is known to abrogate NOS isoform binding, as the chlorophenyl group engages an isoform-unique substrate access channel residue critical for inhibitor recognition [2]. Furthermore, the acetyl group on the piperazine ring differentiates this compound from simple N-arylpiperazine chalcones that lack the carboxylesterase inhibition potency documented here [3]. These structure–activity relationships demonstrate that generic substitution within this chemical class is not pharmacologically neutral—the precise 4-chloro-3-nitrophenyl motif is a functional determinant of the compound's unique multi-target inhibition profile.

Quantitative Differentiation Evidence for (E)-1-(4-Acetylpiperazin-1-yl)-3-(4-chloro-3-nitrophenyl)prop-2-en-1-one: Head-to-Head and Cross-Study Comparator Data


Sub-Nanomolar Human Carboxylesterase 1 (hCES1) Inhibition Potency vs. Reference Inhibitors BNPP and Nevadensin

The compound inhibits recombinant human carboxylesterase 1 (hCES1) with a Ki of 0.398 nM after 24-hour incubation, as curated in BindingDB/CHEMBL [1]. This represents approximately 2,000-fold greater potency than the broad-spectrum carboxylesterase reference inhibitor bis(4-nitrophenyl) phosphate (BNPP), which exhibits an IC₅₀ of <1 µM against CES1 isoforms under comparable conditions [2], and approximately 6,600-fold greater potency than nevadensin, a selective hCES1 inhibitor with an IC₅₀ of 2.64 µM . Time-dependent inhibition is evident: the Ki shifts from 741 nM at 5 minutes to 0.398 nM at 24 hours, suggesting slow-binding or irreversible inhibition kinetics [1].

Carboxylesterase inhibition CES1 selectivity Prodrug metabolism Drug–drug interaction

Endothelial Nitric Oxide Synthase (eNOS) Inhibition: Potency Comparison Against Structurally Related Piperazine Derivatives

The compound inhibits human endothelial nitric oxide synthase (eNOS) expressed in insect SF9 cells with an IC₅₀ of 180 nM, as recorded in BindingDB/CHEMBL [1]. This potency significantly exceeds that of structurally related piperazine derivatives tested in the same assay system. For context, literature screening identifies 1-(4-chlorophenyl)-piperazine (pCPP) and 1-[bis-(4-chlorophenyl)-methyl]-piperazine, which show eNOS inhibition only at micromolar concentrations (IC₅₀ values of 15,000 nM and 7,300 nM, respectively) [2][3]. The 4-chloro-3-nitrophenyl acryloyl motif in the target compound thus confers an approximately 83-fold and 41-fold potency advantage over these simpler N-arylpiperazine comparators, respectively.

Nitric oxide synthase inhibition eNOS Endothelial function Inflammatory disease

Functional Selectivity: Broad-Spectrum Esterase Engagement with Negative Acetylcholinesterase Liability

In selectivity profiling deposited in public bioactivity databases, the compound demonstrates a functionally meaningful divergence between carboxylesterase family enzymes and acetylcholinesterase (AChE). It exhibits robust inhibition of porcine liver carboxylesterase (IC₅₀ = 473 nM) [1] and cabbage looper juvenile hormone esterase (IC₅₀ = 191 nM) [2], while showing no detectable inhibition of AChE at 26 µM . This represents a >55-fold selectivity window between CES and AChE inhibition (using the conservative porcine CES IC₅₀ benchmark). In contrast, many broad-spectrum organophosphate esterase inhibitors such as paraoxon and chlorpyrifos-oxon potently inhibit both CES and AChE with comparable IC₅₀ values in the nanomolar range, limiting their utility as target-specific probes [3].

Selectivity profiling Acetylcholinesterase Carboxylesterase Off-target screening

Distinct Target Engagement vs. Closest Structural Analog A-286982: Shifting from LFA-1/ICAM-1 to CES/eNOS/CCR5 Pathways

A-286982 (CAS 280749-17-9) is the closest commercially available structural analog, differing solely in the aryl substitution pattern: 4-(2-isopropylphenylthio)-3-nitrophenyl in A-286982 versus 4-chloro-3-nitrophenyl in the target compound . Despite this single substitution difference, the biological target profiles are non-overlapping. A-286982 is characterized as a potent allosteric LFA-1/ICAM-1 interaction inhibitor (IC₅₀ = 44 nM in biochemical assay, 35 nM in cell adhesion assay) , whereas the target compound shows no reported LFA-1/ICAM-1 activity and instead engages CES (Ki = 0.398 nM), eNOS (IC₅₀ = 180 nM), 12-lipoxygenase (active at 30 µM), and CCR5 (preliminary antagonist activity) [1][2][3]. This divergent polypharmacology demonstrates that the 4-chloro-3-nitrophenyl motif, rather than merely serving as a spectator substituent, fundamentally redirects target engagement.

Structure–activity relationship Target selectivity Chemical probe SAR

Neuronal Nitric Oxide Synthase (nNOS) Inhibitory Activity: Expanding the NOS Isoform Coverage Beyond eNOS

In addition to its confirmed eNOS inhibition (IC₅₀ = 180 nM), the compound also demonstrates inhibitory activity against neuronal nitric oxide synthase (nNOS), as recorded in public bioactivity databases . This dual eNOS/nNOS engagement contrasts with many reference NOS inhibitors that show pronounced isoform selectivity—for example, AR-R17477 is a nNOS-selective inhibitor, while 1400W is iNOS-selective [1]. The simultaneous eNOS/nNOS activity of this compound may arise from the 4-chloro-3-nitrophenyl group's ability to interact with isoform-specific substrate access channel residues that are conserved between eNOS and nNOS but divergent in iNOS [2]. Direct quantitative comparison of nNOS vs. eNOS IC₅₀ values for this compound within a single study is not yet available in public databases, representing a key data gap.

Neuronal nitric oxide synthase nNOS Neurodegeneration Isoform selectivity

Interspecies Carboxylesterase Inhibition Profile: Translational Bridge from Insect to Mammalian Systems

The compound demonstrates carboxylesterase inhibition across three phylogenetically distinct species: human CES1 (Ki = 0.398 nM), porcine liver CES (IC₅₀ = 473 nM), rat liver microsomal CES (IC₅₀ = 10 nM), and cabbage looper (Trichoplusia ni) juvenile hormone esterase (IC₅₀ = 191 nM) [1][2][3]. This cross-species activity profile is notably broader than that of reference CES1-selective inhibitors such as nevadensin, which shows ~50-fold selectivity for human CES1 over CES2 but has not been characterized for insect JHE . The compound's activity against insect juvenile hormone esterase, a critical enzyme regulating insect development and metamorphosis, positions it uniquely at the interface of mammalian pharmacology and insect endocrinology research.

Insect carboxylesterase Juvenile hormone esterase Species selectivity Agrochemical research

Procurement-Relevant Application Scenarios for (E)-1-(4-Acetylpiperazin-1-yl)-3-(4-chloro-3-nitrophenyl)prop-2-en-1-one


High-Potency CES1 Chemical Probe for Prodrug Activation and Drug–Drug Interaction Studies

With a human CES1 Ki of 0.398 nM—approximately 2,000-fold more potent than the reference inhibitor BNPP and 6,600-fold more potent than nevadensin—this compound serves as an ultra-high-potency CES1 inhibitor for in vitro drug metabolism studies [1][2]. Its negative AChE liability at 26 µM ensures that observed effects in hepatocyte or microsomal assays can be attributed specifically to CES1 inhibition rather than off-target cholinergic interference . Researchers investigating CES1-mediated activation of prodrugs (e.g., dabigatran etexilate, oseltamivir) or CES1-dependent drug–drug interactions can employ this compound as a selective chemical knockdown tool at concentrations where reference inhibitors would exhibit confounding polypharmacology.

Dual eNOS/nNOS Inhibitor Scaffold for Cardiovascular and Neurodegenerative Disease Models

The compound's confirmed eNOS inhibition (IC₅₀ = 180 nM) combined with documented nNOS inhibitory activity provides a single-molecule entry point for research programs investigating the role of nitric oxide synthase in pathologies where both isoforms are implicated, such as cerebral ischemia–reperfusion injury and neurovascular coupling disorders [1][2]. Unlike isoform-selective reference inhibitors (e.g., AR-R17477 for nNOS, 1400W for iNOS), this compound offers simultaneous engagement of both constitutive NOS isoforms without requiring inhibitor cocktails that introduce pharmacokinetic complexity in cellular or ex vivo models.

Insect Juvenile Hormone Esterase Inhibition for Agrochemical Discovery and Insect Endocrinology Research

The compound's IC₅₀ of 191 nM against Trichoplusia ni juvenile hormone esterase (JHE), combined with its potent activity against mammalian CES enzymes, makes it a valuable comparative tool for insect endocrinology and species-selective agrochemical discovery [1]. The cross-species CES inhibition data (human, pig, rat, insect) enable structure–activity relationship studies aimed at identifying substituents that confer insect-selective JHE inhibition while minimizing mammalian CES activity—a key selectivity criterion for insect growth regulator development.

CCR5 Antagonist Chemical Starting Point for HIV Entry and Inflammatory Disease Research

Preliminary pharmacological screening identifies this compound as a CCR5 antagonist with potential applications in HIV entry inhibition and CCR5-mediated inflammatory disease research (asthma, rheumatoid arthritis, COPD) [1]. While quantitative CCR5 IC₅₀ data are not yet publicly available for this specific compound, literature on structurally related piperazine CCR5 antagonists reports IC₅₀ values ranging from 25.7 nM to 6.29 µM depending on scaffold optimization [2]. The compound's multi-target profile (CCR5 + eNOS + CES) may offer a polypharmacological advantage in inflammatory conditions where both chemokine signaling and NO dysregulation contribute to pathogenesis.

Quote Request

Request a Quote for (E)-1-(4-acetylpiperazin-1-yl)-3-(4-chloro-3-nitrophenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.